Cas no 2227649-57-0 (4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol)

4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol
- EN300-1924508
- 2227649-57-0
- 4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol
-
- Inchi: 1S/C11H16BrNO2/c1-7(13)3-4-8-5-11(15-2)10(14)6-9(8)12/h5-7,14H,3-4,13H2,1-2H3/t7-/m1/s1
- InChI Key: DWTJKIMSDFBIGM-SSDOTTSWSA-N
- SMILES: BrC1=CC(=C(C=C1CC[C@@H](C)N)OC)O
Computed Properties
- Exact Mass: 273.03644g/mol
- Monoisotopic Mass: 273.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.5Ų
4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924508-0.5g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 0.5g |
$1783.0 | 2023-09-17 | ||
Enamine | EN300-1924508-5.0g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1924508-2.5g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 2.5g |
$3641.0 | 2023-09-17 | ||
Enamine | EN300-1924508-0.1g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 0.1g |
$1635.0 | 2023-09-17 | ||
Enamine | EN300-1924508-1.0g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 1g |
$1857.0 | 2023-06-02 | ||
Enamine | EN300-1924508-0.05g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 0.05g |
$1560.0 | 2023-09-17 | ||
Enamine | EN300-1924508-10.0g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 10g |
$7988.0 | 2023-06-02 | ||
Enamine | EN300-1924508-5g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 5g |
$5387.0 | 2023-09-17 | ||
Enamine | EN300-1924508-1g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 1g |
$1857.0 | 2023-09-17 | ||
Enamine | EN300-1924508-0.25g |
4-[(3R)-3-aminobutyl]-5-bromo-2-methoxyphenol |
2227649-57-0 | 0.25g |
$1708.0 | 2023-09-17 |
4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol Related Literature
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2. Water
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol
Chemical Profile of 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol (CAS No. 2227649-57-0)
4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol, identified by the CAS number 2227649-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif comprising a brominated aromatic ring system linked to an aminobutyl side chain, presents intriguing possibilities for further chemical and biological exploration. The presence of both hydrophilic and lipophilic regions in its molecular structure suggests potential applications in drug design, particularly in modulating biological pathways where spatial orientation and solubility are critical factors.
The bromo substituent at the 5-position of the phenol ring introduces a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This feature is particularly relevant in modern drug discovery, where strategies involving bioisosteric replacements or appending pharmacophores to existing scaffolds are commonly employed to enhance potency, selectivity, or metabolic stability. The 2-methoxy group further contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets.
The 3R configuration of the aminobutyl side chain is a key stereochemical feature that underscores the compound's potential as a chiral building block. Chirality plays an indispensable role in pharmaceuticals, as enantiomers of a molecule can exhibit markedly different biological activities. The specific stereochemistry of this compound may confer unique interactions with enzymes or receptors, making it a valuable candidate for investigating structure-activity relationships (SAR). Recent advances in asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure compounds like this one, facilitating their incorporation into lead optimization programs.
In the context of contemporary research, 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol could serve as a precursor for exploring novel therapeutic agents. For instance, its aromatic core could be leveraged to interact with transcription factors or signaling proteins, while the amino group offers opportunities for covalent binding or conjugation to other molecules. The bromo and methoxy functionalities provide handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions, which are widely used in medicinal chemistry.
Recent studies have highlighted the importance of phenolic derivatives in addressing various therapeutic challenges. Phenols are known for their antioxidant properties and ability to modulate inflammatory pathways, making them relevant in diseases such as neurodegeneration or autoimmune disorders. The combination of these features with the unique side chain present in this compound suggests potential applications in developing small-molecule modulators. For example, derivatives of this scaffold could be designed to interfere with protein-protein interactions or alter enzyme kinetics, thereby impacting disease-related pathways.
The aminobutyl group is another critical feature that may contribute to the compound's pharmacological profile. Butyl chains are commonly found in bioactive molecules due to their ability to enhance membrane permeability while maintaining solubility. This characteristic makes it possible that 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol could be incorporated into drug candidates targeting peripheral tissues or cell membranes. Additionally, the amine functionality could serve as a site for prodrug design or bioconjugation strategies, expanding its utility beyond direct therapeutic applications.
From a synthetic chemistry perspective, this compound exemplifies the intersection of biologically relevant structures with synthetic accessibility. The availability of precursors and established methodologies allows for rapid exploration of its derivatives. Advances in computational chemistry have further accelerated this process by enabling virtual screening and molecular docking studies to predict potential binding modes and interactions. Such computational approaches are increasingly integral to modern drug discovery pipelines, reducing experimental costs and time while increasing the likelihood of identifying promising candidates.
The pharmaceutical industry has long valued compounds with multifunctional handles for structural diversification. 4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol, with its blend of aromatic and aliphatic moieties along with stereochemically defined substituents, aligns well with this paradigm. Its structural features make it amenable to modifications aimed at improving pharmacokinetic properties such as oral bioavailability or metabolic stability while maintaining or enhancing target engagement.
In summary,4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol (CAS No. 2227649-57-0) represents a promising scaffold for medicinal chemistry investigations. Its unique combination of stereochemical features,bromo, methoxy, and an amine-modified butyl side chain positions it as a versatile building block for developing novel therapeutics. Ongoing research into its derivatives and applications continues to expand our understanding of its potential contributions to drug discovery and development.
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